molecular formula C8H6F3N3O B15237938 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL CAS No. 2089650-79-1

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B15237938
CAS No.: 2089650-79-1
M. Wt: 217.15 g/mol
InChI Key: IUWZFXBFONEJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione under specific conditions . Another approach includes the regioselective synthesis via reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and regioselective one-step procedures are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-A]pyrimidine scaffold .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

CAS No.

2089650-79-1

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H6F3N3O/c1-4-2-7(15)14-6(12-4)3-5(13-14)8(9,10)11/h2-3,13H,1H3

InChI Key

IUWZFXBFONEJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.